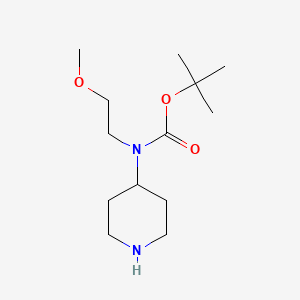

![molecular formula C14H20N2O3 B1524005 Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate CAS No. 78626-99-0](/img/structure/B1524005.png)

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate

Overview

Description

Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is a chemical compound with the IUPAC name benzyl (1S)-2-(isopropylamino)-1-methyl-2-oxoethylcarbamate . It has a molecular weight of 264.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O3/c1-10(2)15-13(17)11(3)16-14(18)19-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a predicted density of 1.100±0.06 g/cm3 . The predicted boiling point is 468.0±38.0 °C .Scientific Research Applications

Stereoselective Synthesis and Electrophilic Substitution

- Benzyl N,N-diisopropylcarbamates undergo facile syn-carbolithiation, producing lithiated benzyl carbamates that can be trapped with different electrophiles. This process observes moderate enantiofacial differentiation when conducted in the presence of chiral diamines, indicating its utility in stereoselective synthesis (Peters et al., 2002).

Isoindolinone Formation

- Isopropyl carbamates derived from benzylamines facilitate isoindolinone formation via Bischler-Napieralski-type cyclization. This conversion, discussed alongside a proposed mechanism, underscores the compound's relevance in the synthesis of isoindolinones, a core structure in many bioactive compounds (Adachi et al., 2014).

Catalytic Applications

- The compound has shown significant utility in catalytic applications, particularly in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, facilitating the formation of various nitrogen-containing heterocycles with high yield and selectivity (Zhang et al., 2006).

Antineoplastic and Antifilarial Agents

- Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, synthesized via the reaction with appropriate alcohols or amines, have been identified as potential antineoplastic and antifilarial agents. This research highlights the compound's potential in developing treatments for cancer and parasitic infections (Ram et al., 1992).

Mechanochemical Synthesis

- Mechanochemical methods have been employed for the eco-friendly synthesis of carbamates, including N-methyl-O-benzyl carbamate, showcasing an innovative and sustainable approach to carbamate synthesis that could have implications for green chemistry practices (Lanzillotto et al., 2015).

Drug Delivery Systems

- Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate derivatives have been explored for their utility in drug delivery systems, particularly in the design of prodrugs that can improve solubility, enhance plasma half-lives, and facilitate targeted drug release (Greenwald et al., 1999).

Safety and Hazards

Properties

IUPAC Name |

benzyl N-[(2S)-1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)15-13(17)11(3)16-14(18)19-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXPRKOAOWOKGD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)